molecular formula C15H10Cl2N4S B14110388 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B14110388
M. Wt: 349.2 g/mol
InChI Key: CMFFJLWRCKJZJH-UHFFFAOYSA-N
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Description

The compound 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound It belongs to the class of triazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Phenylmethylideneamino Group: The final step involves the condensation of the triazole derivative with benzaldehyde to form the phenylmethylideneamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group (phenylmethylideneamino) can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties. It may also have applications in the development of new pharmaceuticals.

    Biological Research: The compound can be used as a tool to study the biological pathways and mechanisms involved in microbial infections.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. The phenylmethylideneamino group may interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various dichlorophenyl derivatives.

    Benzaldehyde: Used in the formation of the phenylmethylideneamino group.

Uniqueness

  • The combination of the 2,4-dichlorophenyl group and the phenylmethylideneamino group in the triazole ring makes 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol unique. This structure imparts specific biological activities that are not observed in simpler triazole derivatives.

Properties

Molecular Formula

C15H10Cl2N4S

Molecular Weight

349.2 g/mol

IUPAC Name

4-(benzylideneamino)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4S/c16-11-6-7-12(13(17)8-11)14-19-20-15(22)21(14)18-9-10-4-2-1-3-5-10/h1-9H,(H,20,22)

InChI Key

CMFFJLWRCKJZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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